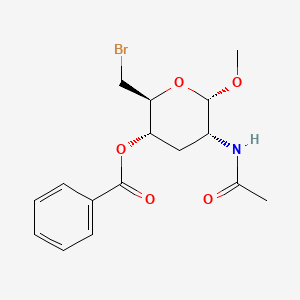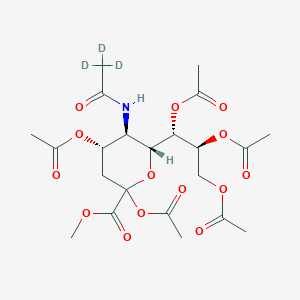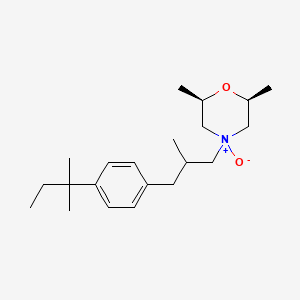
Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, an acetylamino group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate typically involves multiple steps. One common approach is the multistep synthesis method, which includes the following steps :
Nitration: Introduction of a nitro group to the aromatic ring.
Bromination: Addition of a bromine atom to the compound.
Acetylation: Introduction of an acetyl group to form the acetylamino derivative.
Esterification: Formation of the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. This method allows for high conversion rates and selectivity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate undergoes various chemical reactions, including:
Oxidation: Conversion of the acetylamino group to other functional groups.
Reduction: Reduction of the bromine atom to form different derivatives.
Substitution: Replacement of the bromine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as hydrogen gas (H2) with palladium on carbon (Pd/C) for reduction reactions.
Nucleophiles: Such as sodium methoxide (NaOCH3) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dehalogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate include:
Methyl 4-(Acetylamino)benzoate: Shares the acetylamino and benzoate groups but lacks the bromine atom.
Ethyl 4-(Acetylamino)benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
The presence of the bromine atom, in particular, allows for specific reactivity that is not observed in similar compounds .
Eigenschaften
Molekularformel |
C16H20BrNO5 |
|---|---|
Molekulargewicht |
386.24 g/mol |
IUPAC-Name |
[(2S,3S,5R,6S)-5-acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C16H20BrNO5/c1-10(19)18-12-8-13(14(9-17)23-16(12)21-2)22-15(20)11-6-4-3-5-7-11/h3-7,12-14,16H,8-9H2,1-2H3,(H,18,19)/t12-,13+,14-,16+/m1/s1 |
InChI-Schlüssel |
RRLODVPZWJDOPT-CTASWTNQSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1C[C@@H]([C@H](O[C@@H]1OC)CBr)OC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)NC1CC(C(OC1OC)CBr)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)

![[(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol](/img/structure/B13411912.png)

![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)





